molecular formula C7H7F2N3O B11786003 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide

Cat. No.: B11786003
M. Wt: 187.15 g/mol
InChI Key: BIQPRCSGNRRNQW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications. The presence of the difluoromethyl group (CF₂H) in its structure imparts distinct chemical and physical characteristics, making it a valuable building block for various synthetic and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide lies in its difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the design of bioactive molecules .

Properties

Molecular Formula

C7H7F2N3O

Molecular Weight

187.15 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C7H7F2N3O/c1-3-11-2-4(7(10)13)5(12-3)6(8)9/h2,6H,1H3,(H2,10,13)

InChI Key

BIQPRCSGNRRNQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C(F)F)C(=O)N

Origin of Product

United States

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